Cas no 372198-37-3 (2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine)
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
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- Inchi: 1S/C12H12N4/c1-8-3-4-11-14-9(2)12(16(11)7-8)10-5-6-13-15-10/h3-7H,1-2H3,(H,13,15)
- InChI Key: FLABUTFVIDAMFH-UHFFFAOYSA-N
- SMILES: C12=NC(C)=C(C3C=CNN=3)N1C=C(C)C=C2
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR183432-1g |
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine |
372198-37-3 | 1g |
£150.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582168-1g |
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine |
372198-37-3 | 98% | 1g |
¥1441 | 2023-03-11 |
2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Compound CAS No 372198-37-3: 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
The compound CAS No 372198-37-3, also known as 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural properties and versatile applications. The presence of the pyrazole moiety further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery. These compounds are being extensively researched for their potential as kinase inhibitors, which could be pivotal in the development of novel therapeutic agents. The dimethyl substitution at positions 2 and 6 of the imidazo[1,2-a]pyridine ring contributes to the compound's stability and enhances its pharmacokinetic properties. Additionally, the pyrazole group at position 3 introduces electron-withdrawing effects, which can modulate the compound's interaction with biological targets.
In terms of synthesis, 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is typically prepared through a multi-step process involving condensation reactions and cyclization. Researchers have optimized these methods to achieve higher yields and better purity. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process while maintaining the integrity of the compound's structure.
The biological evaluation of this compound has revealed promising results in preclinical studies. It has demonstrated potent inhibitory activity against several key enzymes involved in inflammatory pathways and cancer progression. For instance, studies have shown that it can effectively inhibit COX-2 (cyclooxygenase-2), an enzyme that plays a crucial role in inflammation and pain signaling. Furthermore, its ability to modulate signaling pathways such as MAPK and PI3K/AKT suggests its potential as an anti-cancer agent.
Beyond pharmacology, this compound has also found applications in materials science. Its aromaticity and heterocyclic nature make it a candidate for use in organic electronics. Researchers are exploring its potential as a building block for constructing advanced materials with tailored electronic properties.
In conclusion, CAS No 372198-37-3, or 2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the advancement of science and medicine.
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